2-Cycloocten-1-YL(trimethyl)silane
Description
2-Cycloocten-1-YL(trimethyl)silane is an organosilicon compound featuring a cyclooctene ring system substituted with a trimethylsilyl group. Organosilanes like this are pivotal in organic synthesis, serving as protecting groups, cross-coupling partners, or precursors to functionalized materials .
Properties
CAS No. |
20083-09-4 |
|---|---|
Molecular Formula |
C11H22Si |
Molecular Weight |
182.38 g/mol |
IUPAC Name |
[(2Z)-cyclooct-2-en-1-yl]-trimethylsilane |
InChI |
InChI=1S/C11H22Si/c1-12(2,3)11-9-7-5-4-6-8-10-11/h7,9,11H,4-6,8,10H2,1-3H3/b9-7- |
InChI Key |
JUOAROICBKMAOT-CLFYSBASSA-N |
Isomeric SMILES |
C[Si](C)(C)C/1CCCCC/C=C1 |
Canonical SMILES |
C[Si](C)(C)C1CCCCCC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cycloocten-1-YL(trimethyl)silane typically involves the reaction of cyclooctene with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride .
Industrial Production Methods
The use of continuous flow reactors can enhance the efficiency and yield of the product .
Chemical Reactions Analysis
Types of Reactions
2-Cycloocten-1-YL(trimethyl)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: It can be reduced to form silane derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted cyclooctene derivatives.
Scientific Research Applications
2-Cycloocten-1-YL(trimethyl)silane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds.
Biology: Employed in bioorthogonal chemistry for labeling and tracking biomolecules.
Medicine: Investigated for potential use in drug delivery systems.
Industry: Utilized in the production of specialty polymers and materials
Mechanism of Action
The mechanism of action of 2-Cycloocten-1-YL(trimethyl)silane involves the interaction of the trimethylsilyl group with various molecular targets. The silicon atom in the trimethylsilyl group can form strong bonds with oxygen and fluorine, making it a versatile reagent in organic synthesis. The cyclooctene ring provides a strained conformation that facilitates reactions with other molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cyclohexenyl Trimethylsilanes
Example Compound : [2-(Cyclohex-1-en-1-yl)ethynyl]trimethylsilane (CAS 17988-44-2)
- Molecular Formula : C₁₁H₁₈Si
- Molecular Weight : 178.35 g/mol
- Structure : A cyclohexene ring substituted with an ethynyl-trimethylsilyl group.
- Key Properties: Exhibits stability in mild acidic/basic conditions due to the electron-withdrawing ethynyl group. Used in Sonogashira coupling reactions to synthesize conjugated systems .
Comparison with 2-Cycloocten-1-YL(trimethyl)silane :
Cyclopentenyl Trimethylsilanes
Example Compound : Trimethyl[[3-(trimethylsilyl)-1-cyclopenten-1-yl]oxy]silane (CAS 600734-93-8)
- Molecular Formula : C₁₁H₂₄OSi₂
- Molecular Weight : 228.48 g/mol
- Structure : A cyclopentene ring with a silyl ether linkage.
- Key Properties :
Comparison with 2-Cycloocten-1-YL(trimethyl)silane :
- Electron Density : The cyclopentene ring’s smaller size increases electron density at the silicon atom, making it more susceptible to electrophilic substitution.
- Functional Group Diversity : The cyclooctenyl derivative lacks the oxygen atom present in silyl ethers, limiting its utility in moisture-sensitive reactions .
Trimethylsilyl-Substituted Cyclohexenols
Example Compound : 2-<(Trimethylsilyl)methyl>-2-cyclohexen-1-ol (CAS 80359-70-2)
- Molecular Formula : C₁₀H₂₀OSi
- Molecular Weight : 184.35 g/mol
- Structure: A cyclohexenol derivative with a trimethylsilylmethyl substituent.
- Key Properties :
Comparison with 2-Cycloocten-1-YL(trimethyl)silane :
- Hydrophilicity: The hydroxyl group in cyclohexenol derivatives increases hydrophilicity, unlike the purely hydrophobic cyclooctenyl silane.
- Reactivity: Cyclooctenyl silane’s lack of hydroxyl groups may favor use in anhydrous or non-polar media .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Ring Strain Effects : Cyclooctenyl silanes are expected to exhibit unique reactivity in ring-opening metathesis polymerization (ROMP) due to their strained 8-membered ring, unlike smaller cyclohexenyl analogs .
- Steric Shielding : The cyclooctene ring may sterically protect the silicon center, reducing undesired side reactions in catalytic processes compared to less bulky derivatives .
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